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The discovery and development of diazoalkanes represent a significant chapter in the history of
organic chemistry. From their unexpected synthesis in the late 19th century to their now
widespread use in modern synthetic methodologies, the journey of these versatile nitrogen-
containing compounds is one of scientific curiosity, perseverance, and the gradual unraveling of
a unique and powerful reactivity. This technical guide provides an in-depth exploration of the
history and discovery of diazoalkanes, detailing the key experiments, the scientists who
conducted them, and the evolution of our understanding of these remarkable molecules.

The Dawn of Diazo Chemistry: Theodor Curtius and
Diazoacetic Acid

The story of diazoalkanes begins with the German chemist Theodor Curtius. In 1883, while
investigating the reactions of glycine ethyl ester hydrochloride with nitrous acid, Curtius
unexpectedly synthesized the first diazo compound, ethyl diazoacetate.[1] His work laid the
foundation for a new class of compounds that would both fascinate and challenge chemists for
decades to come.

Experimental Protocol: Curtius's Synthesis of Ethyl
Diazoacetate (1883)
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While Curtius's original publication in Berichte der deutschen chemischen Gesellschaft
provides the foundational method, a more refined and safer procedure was later documented in
Organic Syntheses. The following protocol is based on these later, improved methods which
reflect the evolution of the synthesis.

Reaction:
C2Hs502CCH2NH2-HCI + NaNO2 —» N2CHCOQO2C2Hs + NaCl + 2H20
Procedure:

A solution of glycine ethyl ester hydrochloride and a small amount of sodium acetate in water is
prepared in a flask equipped with a stirrer and cooled in an ice-salt bath. To this cold solution,
an aqueous solution of sodium nitrite is added. With continued cooling and stirring, diethyl
ether and dilute sulfuric acid are added in portions. The ether layer, containing the ethyl
diazoacetate, is separated, washed with a sodium carbonate solution, and dried over
anhydrous sodium sulfate. The ether is then removed under reduced pressure to yield the
product as a yellow oil.[2]

The Isolation of the Simplest Diazoalkane: Hans von
Pechmann and Diazomethane

A decade after Curtius's discovery, another German chemist, Hans von Pechmann, made a
pivotal contribution to the field. In 1894, von Pechmann synthesized the simplest diazoalkane,
diazomethane (CHzNz2), a highly reactive and potentially explosive yellow gas.[3] His work
opened the door to the study of the fundamental reactivity of this class of compounds.

Experimental Protocol: von Pechmann's Synthesis of
Diazomethane from N-Nitroso-N-methylurea (1894)

Von Pechmann's original method involved the treatment of N-nitroso-N-methylurea with a base.
As with ethyl diazoacetate, safer and more reliable procedures have since been developed and
are detailed in sources like Organic Syntheses.

Reaction:
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CH3N(NO)CONH:z2 + KOH — CHz2N2 + KOCN + 2H20
Procedure:

In a round-bottomed flask, a mixture of aqueous potassium hydroxide and diethyl ether is
cooled to 5°C. Finely powdered N-nitroso-N-methylurea is then added in small portions with
shaking. The flask is fitted with a condenser for distillation. The reaction flask is gently warmed,
and the ether, containing the diazomethane, is distilled into a receiving flask cooled in an ice
bath. The resulting yellow ethereal solution of diazomethane is then ready for use. It is crucial
to use glassware with smooth joints and to avoid any rough surfaces or exposure to strong
light, as these can trigger explosive decomposition.[4]

Quantitative Data from Early Syntheses

The yields and observed properties from the early syntheses of diazoalkanes, while not always
as high as modern methods, were sufficient to allow for their initial characterization and the
exploration of their reactivity.
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The Evolving Understanding of Diazoalkane
Reactivity

The discovery of diazoalkanes spurred investigations into their chemical behavior, leading to
the development of several important name reactions that are still widely used today.

The Blichner-Curtius-Schlotterbeck Reaction
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First described by Eduard Bluchner and Theodor Curtius in 1885, and later expanded by Fritz
Schlotterbeck, this reaction involves the reaction of an aldehyde or ketone with a diazoalkane
to form a homologated ketone or an epoxide. This reaction provided early insights into the
nucleophilic character of the carbon atom in diazoalkanes.

Homologated Ketone

1,2-Hydride or Alkyl Shift
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Click to download full resolution via product page

Caption: Mechanism of the Bluchner-Curtius-Schlotterbeck Reaction.

The Wolff Rearrangement

Discovered by Ludwig Wolff in 1902, the Wolff rearrangement is the conversion of an o-
diazoketone into a ketene. This reaction, often promoted by heat, light, or a metal catalyst
(such as silver oxide), is a cornerstone of synthetic organic chemistry, particularly in the context
of the Arndt-Eistert synthesis for the homologation of carboxylic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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